molecular formula C45H80O2 B12410232 Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate

Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate

Cat. No.: B12410232
M. Wt: 659.2 g/mol
InChI Key: XHRPOTDGOASDJS-WWDJCYRQSA-N
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Description

Cholesterol stearate-d6 is a deuterium-labeled derivative of cholesterol stearate. It is a cholesterol ester where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol stearate-d6 can be synthesized through esterification of cholesterol with stearic acid-d6. The reaction typically involves the use of a catalyst such as sodium ethylate to facilitate the ester interchange method. The process starts with cholesteryl acetate and the methyl esters of the fatty acids .

Industrial Production Methods

Industrial production of cholesterol stearate-d6 involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cholesterol stearate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of cholesterol stearate-d6 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets include enzymes involved in cholesterol metabolism, such as fatty acid desaturases .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl stearate: The non-deuterated form of cholesterol stearate.

    Cholesteryl oleate: Another cholesterol ester with oleic acid.

    Cholesteryl linoleate: A cholesterol ester with linoleic acid.

Uniqueness

Cholesterol stearate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity and specificity in mass spectrometry analyses .

Properties

Molecular Formula

C45H80O2

Molecular Weight

659.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] octadecanoate

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D

InChI Key

XHRPOTDGOASDJS-WWDJCYRQSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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